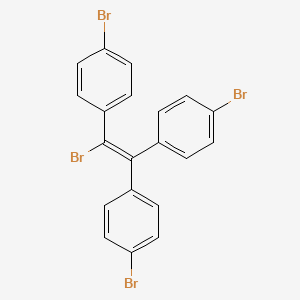
4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) (BBT) is a brominated aromatic compound that has been extensively studied in recent years due to its wide range of potential applications. BBT is a trisubstituted aromatic compound that can be synthesized from the reaction of bromobenzene and 2-bromoethene-1,1,2-triyl in the presence of a base. It has been used in various research applications and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
X-Ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes
This study provides insights into the structures of benzene derivatives with bromo and bromomethyl substituents, analyzed through X-ray structure determinations. The research reveals various interactions such as Br···Br, C–H···Br, and C–Br···π within these compounds, suggesting the complexity and variability in the packing motifs due to these interactions. The findings are crucial for understanding the structural characteristics and potential applications of brominated benzene compounds in materials science and molecular engineering (Jones, Kuś, & Dix, 2012).
Molecular Scaffolding and Synthesis
Preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene
This paper discusses the synthesis of a versatile molecular scaffold using 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene derivatives. The study highlights the importance of such brominated compounds in constructing complex molecular architectures for chemical receptors, demonstrating their role in synthetic chemistry and material design (Wallace et al., 2005).
Crystallography and Material Properties
Crystal Structures of 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene
The synthesis and crystallographic analysis of bromomethyl-substituted benzene derivatives are explored. The study illustrates how the crystal packing and intermolecular interactions of such compounds can be tailored, which is fundamental for the development of new materials with specific properties (Arockia Samy & Alexander, 2012).
Gas Storage and Separation
A Facile Synthesis of Microporous Organic Polymers for Efficient Gas Storage and Separation
This research presents the synthesis of porous polymers using benzene and bromomethyl derivatives for high surface area materials. These polymers demonstrate significant potential in gas storage and separation, highlighting the utility of brominated benzene derivatives in creating materials for environmental and energy-related applications (Liu et al., 2015).
Safety and Hazards
The safety information for “4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene)” includes the following: The pictograms GHS07 indicate that it’s harmful if swallowed . The signal word is "Warning" . The hazard statements include H302: Harmful if swallowed . The precautionary statements include P280: Wear protective gloves/protective clothing/eye protection/face protection, P305: IF IN EYES, P338: Remove contact lenses if present and easy to do – continue rinsing, and P351: Rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
The primary targets of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) are currently unknown This compound is a complex organic molecule with multiple bromine atoms, which suggests it may interact with a variety of biological targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and exerts its effects
Eigenschaften
IUPAC Name |
1-bromo-4-[1-bromo-2,2-bis(4-bromophenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br4/c21-16-7-1-13(2-8-16)19(14-3-9-17(22)10-4-14)20(24)15-5-11-18(23)12-6-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAQOEFFHPLTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)Br)C3=CC=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

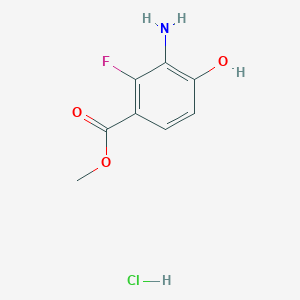
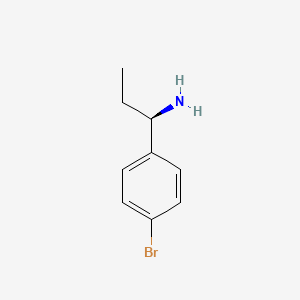
![ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2518760.png)
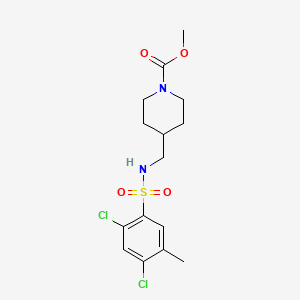

![N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2518766.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-[(2-phenylacetyl)amino]ethyl]prop-2-enamide](/img/structure/B2518768.png)
![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]acetamide](/img/structure/B2518769.png)


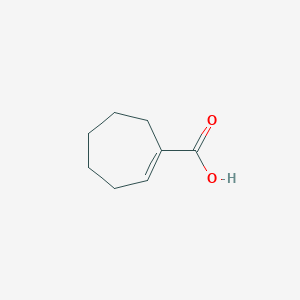
![3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2518775.png)
